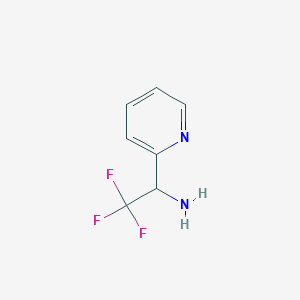

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBAWUSIVYUZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649296 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503173-14-6 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine (CAS 503173-14-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is a fluorinated pyridine-containing compound that has garnered interest within the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a common scaffold in medicinal chemistry, imparts diverse biological activities. This guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, predicting bioavailability, and understanding the compound's behavior in various matrices.

| Property | Value | Reference(s) |

| CAS Number | 503173-14-6 | N/A |

| Molecular Formula | C₇H₇F₃N₂ | [1] |

| Molecular Weight | 176.14 g/mol | [1] |

| Boiling Point | 207.8 ± 40.0 °C (Predicted) | [2] |

| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | White powder | N/A |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Purification

While specific, detailed, and reproducible experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for analogous compounds can be inferred. The synthesis of chiral 1-(pyridin-2-yl)amines often involves the diastereoselective reduction of an N-sulfinylimine precursor.

Hypothetical Asymmetric Synthesis Protocol

An enantioselective synthesis could potentially be achieved through the following multi-step process, adapted from methodologies for similar structures[3].

Step 1: Formation of N-p-Toluenesulfinyl Imine

-

To a solution of 2-acetylpyridine (1.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF), add (S)-(+)-p-toluenesulfinamide (1.0 equivalent).

-

Add titanium(IV) ethoxide (2.0 equivalents) as a Lewis acid catalyst and water scavenger.

-

Heat the reaction mixture at 70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the resulting N-p-toluenesulfinyl ketimine intermediate by column chromatography on silica gel.

Step 2: Diastereoselective Reduction

-

Dissolve the purified N-p-toluenesulfinyl imine in THF and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a reducing agent, such as L-selectride® (lithium tri-sec-butylborohydride), to the solution. The choice of reducing agent is critical for achieving high diastereoselectivity[3].

-

Stir the reaction at -78°C for several hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Sulfinyl Group

-

Dissolve the resulting sulfinamide in methanol.

-

Add a solution of hydrochloric acid in an appropriate solvent (e.g., dioxane) and stir the mixture at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture and extract the desired amine product.

-

Purify the final product, this compound, by column chromatography or distillation.

General Purification Considerations

Purification of the final compound would likely involve standard techniques such as:

-

Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent the amine from streaking on the acidic silica.

-

Distillation: If the compound is a liquid at room temperature, vacuum distillation could be employed for purification.

-

Crystallization: If the compound is a solid, recrystallization from a suitable solvent system could be used to obtain a highly pure product.

Biological Activity and Potential Applications

This compound is primarily utilized as a building block in the synthesis of more complex, biologically active molecules[2]. The pyridine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and anti-viral properties[4].

Central Nervous System (CNS) Applications

The structural features of this compound, specifically the pyridine ring and the trifluoromethyl group, suggest its potential as a scaffold for CNS-active agents. The trifluoromethyl group can enhance blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system. It is proposed as a starting material for synthesizing compounds with potential antidepressant or psychoactive properties[3].

Kinase Inhibition

Pyridine-based scaffolds are frequently employed in the design of protein kinase inhibitors[5][6]. Kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders[7]. While there is no direct evidence of this compound itself being a kinase inhibitor, its derivatives are explored for this purpose. The amine group provides a key attachment point for building out more complex molecules that can interact with the ATP-binding site of kinases.

Signaling Pathway Considerations

Although no specific signaling pathway has been definitively associated with this compound in the available literature, its potential use as a scaffold for kinase inhibitors suggests that its derivatives could target pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are commonly dysregulated in cancer.

Below is a conceptual workflow for the utilization of this compound in a kinase inhibitor discovery program.

Caption: Conceptual workflow for drug discovery using the title compound.

Safety and Handling

Conclusion

This compound is a valuable fluorinated building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a pyridine ring and a trifluoromethyl group makes it an attractive starting material for developing CNS-active agents and kinase inhibitors. Further research is warranted to fully explore its synthetic utility and the biological activities of its derivatives.

References

- 1. scsm.ac.in [scsm.ac.in]

- 2. 2,2,2-TRIFLUORO-1-PYRIDIN-2-YL-ETHYLAMINE [myskinrecipes.com]

- 3. iris.unito.it [iris.unito.it]

- 4. mdpi.com [mdpi.com]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. brimr.org [brimr.org]

An In-depth Technical Guide on the Physicochemical Properties of Trifluoro-pyridinyl ethanamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of various isomers of trifluoro-pyridinyl ethanamine. Due to the ambiguity of the parent name, this document collates data for several known positional isomers to offer a comparative analysis for research and drug development purposes.

Introduction

Trifluoro-pyridinyl ethanamine and its derivatives are of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity, and the pyridinyl and ethanamine moieties, which are common pharmacophores. Understanding the physicochemical properties of these compounds is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing and optimizing novel therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visual workflows for these procedures.

Physicochemical Data of Trifluoro-pyridinyl ethanamine Isomers

The following tables summarize the available physicochemical data for various isomers of trifluoro-pyridinyl ethanamine. It is important to note that much of the available data is predicted rather than experimentally determined.

Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)-2,2,2-trifluoroethanamine

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂ | [1][2][3] |

| Molecular Weight | 176.14 g/mol | [1][2][3] |

| Boiling Point (Predicted) | 207.8 ± 40.0 °C | [1][4] |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 5.28 ± 0.39 | [1][4] |

| XLogP3 (Predicted) | 2.344 | [5] |

| Refractive Index (Predicted) | 1.468 | [5] |

Table 2: Physicochemical Properties of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂ | |

| Molecular Weight | 176.14 g/mol | |

| Physical State | Solid |

Table 3: Physicochemical Properties of 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanamine

| Property | Value | Source |

| Molecular Formula | C₈H₉F₃N₂ | [6] |

| Molecular Weight | 190.17 g/mol | [6] |

Table 4: Physicochemical Properties of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

| Property | Value | Source |

| Molecular Formula | C₈H₈ClF₃N₂ | [7] |

| Molecular Weight | 224.61 g/mol | [7] |

| XLogP3 (Predicted) | 1.7 | [7] |

Experimental Protocols for Physicochemical Property Determination

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols for key parameters.

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while impurities tend to depress and broaden the melting range.[8]

Protocol: Capillary Method [9]

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[8] The sample must be well-packed to ensure accurate results.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device.[8]

-

Heating: The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to allow for accurate observation.[8]

-

Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa refers to the acidity of its conjugate acid. Potentiometric titration is a highly accurate and common method for pKa determination.[10]

Protocol: Potentiometric Titration [10]

-

Sample Preparation: A known concentration of the trifluoro-pyridinyl ethanamine is dissolved in deionized water or a suitable buffer of known ionic strength.[10]

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter, allowing the system to reach equilibrium.[10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.[10]

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.[11] A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[11][12]

Protocol: Shake-Flask Method [11]

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[13]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[11] LogP is the base-10 logarithm of P.[11]

Aqueous solubility is a critical property that influences a drug's dissolution and absorption.[14] Low aqueous solubility can lead to poor bioavailability.[14]

Protocol: Shake-Flask Method [15]

-

Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH and temperature (e.g., 37 °C for biopharmaceutical relevance).[16] The mixture is agitated (e.g., shaken or stirred) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[17]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[15] Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method, such as HPLC or LC-MS.[14]

-

Result: The measured concentration represents the thermodynamic equilibrium solubility of the compound under the specified conditions.

Signaling Pathways and Biological Context

The specific signaling pathways modulated by trifluoro-pyridinyl ethanamine derivatives are not extensively documented in the public domain and would be highly dependent on the overall molecular structure and the biological target. As a general class of compounds, they could potentially interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, or enzymes, due to the presence of the basic amine and the aromatic pyridine ring. Further research, including target identification and validation studies, would be necessary to elucidate the specific biological activities and associated signaling pathways for any given isomer.

Conclusion

This guide provides a consolidated resource on the known physicochemical properties of several trifluoro-pyridinyl ethanamine isomers, alongside standardized experimental protocols for their determination. The presented data highlights the variations in properties that can arise from different substitution patterns on the pyridine ring. For drug development professionals, the provided methodologies and workflows offer a foundational framework for the experimental characterization of novel compounds within this chemical class. Further experimental validation of the predicted values is highly recommended for any specific isomer of interest.

References

- 1. (1R)-2,2,2-TRIFLUORO-1-(2-PYRIDYL)ETHYLAMINE CAS#: 1228565-87-4 [amp.chemicalbook.com]

- 2. (1R)-2,2,2-TRIFLUORO-1-(2-PYRIDYL)ETHYLAMINE | 1228565-87-4 [amp.chemicalbook.com]

- 3. (1R)-2,2,2-TRIFLUORO-1-(2-PYRIDYL)ETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. 1228565-87-4 CAS MSDS ((1R)-2,2,2-TRIFLUORO-1-(2-PYRIDYL)ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. (1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine | C8H9F3N2 | CID 49760381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. westlab.com [westlab.com]

- 10. benchchem.com [benchchem.com]

- 11. acdlabs.com [acdlabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. agilent.com [agilent.com]

- 14. Aqueous Solubility Assay | Bienta [bienta.net]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. It serves as a comprehensive resource for researchers in spectral interpretation and experimental design.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on chemical shifts and typical coupling constants observed in similar chemical environments.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6' | 8.5 - 8.6 | Doublet of doublets (dd) | J = 4.8, 1.5 | 1H |

| H-4' | 7.7 - 7.8 | Triplet of doublets (td) | J = 7.7, 1.8 | 1H |

| H-3' | 7.4 - 7.5 | Doublet (d) | J = 7.8 | 1H |

| H-5' | 7.2 - 7.3 | Triplet (t) | J = 6.2 | 1H |

| CH | 4.5 - 4.6 | Quartet (q) | J = 8.0 | 1H |

| NH₂ | 2.0 - 2.5 | Broad singlet (br s) | - | 2H |

Structural Analysis and Signal Assignment

The chemical structure of this compound dictates the predicted ¹H NMR spectrum. The electron-withdrawing nature of the trifluoromethyl group and the aromatic pyridine ring significantly influences the chemical shifts of adjacent protons.

Caption: Molecular structure of this compound with proton labeling.

Experimental Protocol

A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility and accurate data interpretation.

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Interpretation of Spectral Data

The interpretation of the ¹H NMR spectrum involves correlating the observed signals with the molecular structure.

Caption: Logical relationship between ¹H NMR spectral data and molecular structure.

-

Chemical Shifts: The downfield chemical shifts of the pyridine protons (7.2-8.6 ppm) are characteristic of aromatic protons. The H-6' proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The methine (CH) proton is shifted downfield (4.5-4.6 ppm) due to the deshielding effects of the adjacent trifluoromethyl group and the pyridine ring. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

-

Integration: The integration of the signals confirms the number of protons in each environment: one proton for each of the pyridine and methine signals, and two protons for the amine signal.

-

Multiplicity and Coupling Constants: The splitting patterns (multiplicity) provide information about the number of neighboring protons. The methine proton is expected to be a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The pyridine protons exhibit complex splitting patterns (doublets and triplets) due to coupling with their neighbors on the aromatic ring. The coupling constants (J values) are crucial for confirming the connectivity of the protons.

This comprehensive guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of this compound, and for designing experiments to acquire high-quality spectral data for this and similar molecules.

Structure and conformation of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

An In-depth Technical Guide on the Structure and Conformation of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the anticipated structural and conformational properties of this compound. Due to the absence of specific experimental data for this molecule in publicly accessible literature, this guide synthesizes information from closely related structural analogs and outlines the established experimental and computational methodologies that would be employed for its full characterization. The aim is to provide a robust predictive framework for researchers working with this and similar chemical entities.

Introduction

This compound is a chiral amine that incorporates a pyridine ring, a trifluoromethyl group, and a primary amine, all attached to a central stereocenter. The presence of the bulky and highly electronegative trifluoromethyl group is expected to significantly influence the molecule's conformational preferences, electronic properties, and, consequently, its interactions with biological targets. The pyridine moiety provides a key site for hydrogen bonding and potential metal coordination. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for its application in medicinal chemistry and drug design.

Predicted Molecular Structure and Conformation

The key structural features of this compound are the bond lengths, bond angles, and the dihedral angles that define its overall shape. The conformation is primarily determined by the rotation around the C-C single bond between the chiral carbon and the trifluoromethyl group, and the C-C bond between the chiral carbon and the pyridine ring.

Key Rotatable Bonds:

-

τ1: The torsion angle defined by the atoms N(pyridine)-C(pyridine)-C(chiral)-N(amine).

-

τ2: The torsion angle defined by the atoms C(pyridine)-C(chiral)-C(CF3)-F.

The conformational landscape is likely dominated by staggered conformations that minimize steric hindrance between the bulky trifluoromethyl group, the pyridine ring, and the amine group. Intramolecular hydrogen bonding between the amine protons and the pyridine nitrogen may also play a role in stabilizing certain conformations.

Predicted Structural Parameters

The following tables summarize the predicted bond lengths and angles for this compound, based on data from analogous structures found in chemical databases and computational chemistry models.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C(chiral)-N(amine) | 1.46 |

| C(chiral)-C(pyridine) | 1.52 |

| C(chiral)-C(CF3) | 1.54 |

| C-F | 1.34 |

| C(pyridine)-N(pyridine) | 1.34 |

| C(pyridine)-C(pyridine) | 1.39 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| N(amine)-C(chiral)-C(pyridine) | 110 |

| N(amine)-C(chiral)-C(CF3) | 109 |

| C(pyridine)-C(chiral)-C(CF3) | 112 |

| F-C-F | 107 |

Experimental Protocols for Structural Elucidation

A definitive understanding of the structure and conformation of this compound would require a combination of experimental and computational techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystallization: Crystals of the compound would be grown, likely by slow evaporation of a suitable solvent or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structural model is refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the connectivity and the through-space proximity of atoms, which is invaluable for conformational analysis.

Methodology:

-

1D NMR (¹H, ¹³C, ¹⁹F): Standard 1D NMR spectra are acquired to confirm the chemical structure and purity of the compound.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments are crucial for determining the spatial proximity of protons. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. By measuring NOE enhancements between the proton on the chiral carbon, the amine protons, and the protons on the pyridine ring, the preferred conformation(s) in solution can be determined.

Computational Chemistry Protocols

Computational modeling complements experimental data by providing insights into the relative energies of different conformers and the barriers to their interconversion.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is well-suited for optimizing the geometry of different conformers and calculating their relative energies.

Methodology:

-

Conformational Search: A preliminary conformational search is performed using a lower level of theory or molecular mechanics to identify potential low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Potential Energy Surface Scan: To understand the rotational barriers, a relaxed potential energy surface scan can be performed by systematically rotating around the key dihedral angles (τ1 and τ2).

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility.

Methodology:

-

System Setup: The molecule is placed in a simulation box with an appropriate solvent (e.g., water).

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long simulation is run to sample the conformational space.

-

Analysis: The trajectory is analyzed to identify the most populated conformational states and the transitions between them.

Signaling Pathways and Logical Relationships

As this compound is a potential pharmacophore, its interaction with biological targets would be governed by its structure and conformation. The logical flow of a drug discovery process involving this molecule would start with its synthesis and characterization, followed by biological screening and lead optimization.

Conclusion

While direct experimental data for this compound is not currently available, this guide provides a comprehensive framework for understanding its likely structural and conformational properties. The methodologies outlined herein represent the standard and most effective approaches for the detailed characterization of such novel chemical entities. The predictive data and workflows presented are intended to be a valuable resource for researchers in the fields of chemistry and drug development.

The Trifluoromethyl Pyridine Scaffold: A Keystone in Modern Drug Discovery and Agrochemicals

An In-depth Technical Guide on the Biological Activity of Trifluoromethyl Pyridine Compounds

For: Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine ring has emerged as a powerful strategy in medicinal chemistry and agrochemical design. This guide provides a comprehensive overview of the biological activities of trifluoromethyl pyridine compounds, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The unique physicochemical properties conferred by the trifluoromethyl group—including high electronegativity, metabolic stability, and increased lipophilicity—significantly enhance the biological potency and pharmacokinetic profiles of the parent pyridine molecule.[1][2][3] These compounds have demonstrated a broad spectrum of activity, finding applications as anticancer, antimicrobial, and anti-inflammatory agents in medicine, as well as potent herbicides and insecticides in agriculture.[4][5][6][7]

I. Quantitative Bioactivity Data

The following tables summarize the quantitative biological activities of various trifluoromethyl pyridine derivatives across different applications.

Table 1: Anticancer and Immunomodulatory Activity

| Compound Class | Target/Assay | Cell Line/Enzyme | Activity (IC₅₀) | Reference |

| 6-(Trifluoromethyl)pyridine Derivatives | RORγt Inverse Agonist | Luciferase Reporter Assay | 7.5 nM (for compound W14) | [] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Cytotoxicity | C32 (Melanoma) | 24.4 µM | [7] |

| A375 (Melanoma) | 25.4 µM | [7] | ||

| Benzofuro[3,2-b]pyridin-2(1H)-one Derivatives | BTK Kinase Inhibition | - | 74 nM (for compound 6f) | [9] |

| PI3Kδ Kinase Inhibition | - | 170 nM (for compound 6f) | [9] |

Table 2: Antimicrobial Activity

| Compound Class | Bacterial/Fungal Strain | Activity (MIC) | Reference |

| 4-Trifluoromethylpyridine Nucleosides | Staphylococcus aureus | 1.3 - 4.9 µg/mL | [1] |

| Bacillus infantis | 1.3 - 4.9 µg/mL | [1] | |

| Escherichia coli | 1.3 - 4.9 µg/mL | [1] | |

| Stenotrophomonas maltophilia | 1.3 - 4.9 µg/mL | [1] | |

| N-(trifluoromethyl)phenyl substituted pyrazoles | MRSA strains | 3.12 µg/mL | [5] |

| 4-Trifluoromethyl bithiazoles | Escherichia coli (with colistin) | 2 µg/mL (MAC) | [6] |

| Acinetobacter baumannii (with colistin) | 4 µg/mL (MAC) | [6] |

Table 3: Herbicidal Activity

| Compound Class | Target Weed/Enzyme | Activity (ED₅₀ / IC₅₀) | Reference |

| α-Trifluoroanisole Derivatives | Abutilon theophrasti | 13.32 g a.i./hm² (ED₅₀) | [10][11] |

| Amaranthus retroflexus | 5.48 g a.i./hm² (ED₅₀) | [10][11] | |

| Nicotiana tabacum PPO | 9.4 nM (IC₅₀) | [10][11] |

II. Key Signaling Pathways and Mechanisms of Action

Trifluoromethyl pyridine compounds exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

A. Protoporphyrinogen Oxidase (PPO) Inhibition in Herbicides

Herbicidal trifluoromethyl pyridine derivatives can act as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[4][5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form the phototoxic protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species, leading to lipid peroxidation and cell death.[4][5]

References

- 1. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 2. Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site [mountainscholar.org]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 7. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Therapeutic Promise of Fluorinated Pyridine Amines: A Technical Guide

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern drug discovery. Fluorinated pyridine amines have emerged as a particularly promising class of compounds, demonstrating significant potential across a spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered basicity—can overcome many common challenges in drug development. This technical guide provides an in-depth overview of the therapeutic applications of fluorinated pyridine amines, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols used for their evaluation.

Core Therapeutic Applications and Mechanisms of Action

Fluorinated pyridine amines have been successfully developed as potent and selective modulators of various biological targets. This section will explore two prominent examples: their application as kinase inhibitors in oncology and as GABA-A receptor modulators for neuropsychiatric disorders.

Fluorinated Pyridine Amines as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, mimicking the adenine region of ATP. The addition of fluorine to this scaffold can enhance binding affinity and improve pharmacokinetic properties.

One of the key signaling pathways frequently targeted in cancer is the PI3K/Akt pathway, which plays a central role in cell proliferation, survival, and growth.[1][2][3] Fluorinated pyridine amines have been designed to inhibit kinases within this pathway, such as PI3K and Akt, as well as other oncogenic kinases like Tropomyosin receptor kinases (TRKs).[4]

Below is a diagram illustrating the PI3K/Akt signaling pathway and the inhibitory action of a fluorinated pyridine amine-based kinase inhibitor.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Fluorinated Pyridine Amines as GABA-A Receptor Modulators

In the central nervous system, the γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission.[5] Positive allosteric modulators of the GABA-A receptor can enhance the effect of GABA, leading to sedative, anxiolytic, and antipsychotic effects. Fluorinated imidazo[1,2-a]pyridine derivatives have been developed as potent and selective modulators of GABA-A receptors, offering potential treatments for anxiety, schizophrenia, and other neuropsychiatric disorders.

The following diagram depicts the mechanism of action of a fluorinated pyridine amine as a positive allosteric modulator of the GABA-A receptor.

Caption: GABA-A Receptor Positive Allosteric Modulation.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative fluorinated pyridine amines in anticancer and antipsychotic applications.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |

| C03 | TRKA | 56 | Km-12 | 0.304 | [4] |

| A01 | TRKA | 293 | - | - | [4] |

| 12 | PI3K p110α | 2.8 | A375 | 0.14 | [6] |

| 2g | PI3K p110α | 1.8 | - | - | [6] |

| 2a | PI3K p110α | 670 | - | - | [6] |

Table 2: Antipsychotic-like Activity of a Fluorinated Imidazo[1,2-a]pyridine Derivative

| Compound ID | Target | In Vivo Model | Effective Dose (MED) | Reference |

| 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide | GABA-A Receptor | Amphetamine-induced hyperlocomotion in rats | 1 mg/kg |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of novel therapeutic compounds. The following sections provide methodologies for the synthesis of a representative fluorinated pyridine amine and key in vitro and in vivo assays.

Synthesis of a Fluorinated Imidazo[1,2-a]pyridine Derivative

Synthesis of 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide

This protocol is a representative synthesis based on established methods for imidazo[1,2-a]pyridine derivatives.

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one

-

To a solution of 1-(4-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as acetic acid or methanol, add bromine (1.0-1.1 eq) dropwise at 0-5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-fluorophenyl)ethan-1-one, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

-

To a solution of 5-methylpyridin-2-amine (1.0 eq) in a solvent such as ethanol or acetone, add sodium bicarbonate (2.0-3.0 eq).

-

Add a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in the same solvent dropwise to the mixture.

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine.

Step 3: Synthesis of 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide

-

This step can be achieved through various methods, including a Mannich-type reaction followed by conversion of the amine to the amide. A representative procedure is outlined.

-

To a solution of 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., dioxane), add N,N-dimethyl-2-oxoacetamide (1.5-2.5 eq) and an acid catalyst (e.g., acetic acid).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final compound.

In Vitro Assays

The following diagram illustrates a general workflow for the in vitro evaluation of a candidate compound.

Caption: General In Vitro Evaluation Workflow.

1. Kinase Inhibition Assay (TR-FRET Protocol)

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.

-

Materials:

-

Kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Test compound (fluorinated pyridine amine)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection solution containing Europium-labeled anti-phospho-substrate antibody and Allophycocyanin-labeled streptavidin in TR-FRET dilution buffer.

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase reaction buffer.

-

In a 384-well plate, add the kinase and biotinylated substrate peptide.

-

Add the serially diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection solution.

-

Incubate for a further 60 minutes at room temperature to allow for antibody binding.

-

Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).

-

Calculate the ratio of the acceptor and donor emission signals and determine the IC50 value of the compound.

-

2. Cell Proliferation Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][7][8][9][10]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

-

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in the desired cell line by treating with the test compound at its GI50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.

-

In Vivo Assay

Amphetamine-Induced Hyperlocomotion in Rats

This is a standard behavioral model used to screen for antipsychotic activity.

-

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

-

Apparatus:

-

Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

-

-

Procedure:

-

Acclimate the rats to the testing room for at least 60 minutes before the experiment.

-

Habituate each rat to the activity chamber for 30-60 minutes.

-

Administer the test compound (fluorinated pyridine amine) or vehicle via the desired route (e.g., intraperitoneal, oral).

-

After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, intraperitoneal) to induce hyperlocomotion.

-

Immediately place the rat back into the activity chamber and record locomotor activity for 60-90 minutes.

-

Analyze the data by comparing the total distance traveled or the number of beam breaks between the compound-treated and vehicle-treated groups. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic activity.

-

Conclusion

Fluorinated pyridine amines represent a versatile and highly valuable scaffold in modern medicinal chemistry. Their unique properties have enabled the development of potent and selective inhibitors of key biological targets, leading to promising therapeutic candidates for a range of diseases. The continued exploration of this chemical space, guided by the robust experimental methodologies outlined in this guide, holds significant promise for the future of drug discovery and development.

References

- 1. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT signaling pathway and cancer: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is a fluorinated building block of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a pyridine nucleus imparts unique physicochemical properties that are highly advantageous in drug design. This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to facilitate further research and application.

Introduction

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] The trifluoromethyl group, in particular, is a powerful electron-withdrawing moiety that can significantly modulate the electronic properties of a molecule.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, and is known to improve water solubility and facilitate key binding interactions with biological targets.[4][5]

The combination of these two structural motifs in this compound results in a versatile building block for the synthesis of a wide range of biologically active compounds. This guide will delve into the known synthetic routes to this compound, its physicochemical properties, and its applications as an intermediate in the creation of potential therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₇F₃N₂ |

| Molecular Weight | 176.14 g/mol |

| CAS Number | 503173-14-6 |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Boiling Point (Predicted) | 207.8 ± 40.0 °C |

| Density (Predicted) | 1.292 ± 0.06 g/cm³ |

| pKa (Predicted) | Not available |

Note: Some physical properties are predicted and should be confirmed experimentally.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, a quartet for the methine proton (CH), and a broad singlet for the amine protons (NH₂). |

| ¹³C NMR | Carbons of the pyridine ring, a quartet for the trifluoromethyl carbon (CF₃), and a signal for the methine carbon. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reductive amination of its corresponding ketone precursor, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone. This method is versatile and can be adapted for the synthesis of both the racemic mixture and the individual enantiomers. A detailed protocol based on procedures for similar reductive aminations is provided below.[6][7][8]

General Experimental Protocol: Reductive Amination

This protocol describes a general method for the synthesis of this compound from 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone.

Materials:

-

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

-

Ammonium acetate or another ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloroethane (DCE)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Imine Formation: To a solution of 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone (1.0 eq) in methanol, add a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq). The reaction mixture is stirred at room temperature for several hours to facilitate the formation of the corresponding imine.

-

Reduction: The reducing agent, such as sodium cyanoborohydride (e.g., 1.5 eq), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the desired this compound.

A patent for the synthesis of pyrazine derivatives describes a method for obtaining the enantiomers of 2,2,2-trifluoro-1-pyridin-2-yl-ethylamine, which can be adapted for the synthesis of the target molecule.[9]

Applications in Medicinal Chemistry

While specific biological activity data for this compound is not extensively reported in publicly available literature, its utility as a key building block in the synthesis of bioactive molecules is evident. The trifluoromethylpyridine motif is present in a number of agrochemicals and pharmaceuticals.[2][10]

Role as a Synthetic Intermediate

A notable application of this amine is in the synthesis of complex heterocyclic compounds. For instance, it has been used as a key intermediate in the preparation of pyrazine derivatives that are of interest in drug discovery programs.[9] The primary amine functionality provides a reactive handle for the introduction of the trifluoromethyl-pyridinyl-ethyl moiety into larger molecular scaffolds through amide bond formation, reductive amination, or other C-N bond-forming reactions.

Potential Biological Activities of Derivatives

Given the known biological activities of other trifluoromethylpyridine-containing compounds, derivatives of this compound could be explored for a range of therapeutic applications. The trifluoromethyl group can enhance membrane permeability and metabolic stability, while the pyridine ring can participate in hydrogen bonding and other interactions with biological targets.[1][4] Areas of potential interest for derivatives of this compound include:

-

Anticancer Agents: Many kinase inhibitors incorporate pyridine and fluorinated motifs.[4]

-

Antimicrobial Agents: The lipophilicity imparted by the trifluoromethyl group may improve activity against certain bacterial or fungal strains.

-

Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in drugs targeting CNS receptors.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, primarily through the reductive amination of the corresponding ketone, is a feasible and adaptable process. While direct biological data on the compound itself is limited, its utility as a synthetic intermediate for introducing the trifluoromethyl-pyridinyl-ethyl moiety into larger, more complex molecules is clear. The favorable physicochemical properties conferred by the trifluoromethyl and pyridine groups make this a compound of high interest for the development of novel therapeutics across various disease areas. Further research into the synthesis of new derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this promising chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone|CAS 33284-17-2 [benchchem.com]

- 6. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. US9403808B2 - Pyrazine derivatives - Google Patents [patents.google.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

The Trifluoromethylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the trifluoromethyl (CF₃) group into the pyridine scaffold has been a transformative event in medicinal chemistry and agrochemical development. This technical guide provides a comprehensive overview of the history, synthesis, and application of trifluoromethyl-substituted pyridines. From their first reported synthesis in 1947 to their current status as indispensable components in modern pharmaceuticals and crop protection agents, these compounds owe their utility to the unique physicochemical properties imparted by the trifluoromethyl group, including altered basicity, increased lipophilicity, and enhanced metabolic stability. This document details the evolution of synthetic methodologies, from early harsh halogen exchange reactions to modern, highly selective direct C-H functionalization. Key experimental protocols are provided, alongside a curated summary of physicochemical data and a review of the mechanisms of action for prominent commercial products.

Discovery and Historical Context

The journey of trifluoromethyl-substituted pyridines began in the post-war era of chemical exploration. While the first aromatic trifluoromethyl compound, benzotrifluoride, was synthesized in 1898, it took nearly half a century for this functional group to be successfully introduced into a pyridine ring.

In a landmark 1947 paper published in Industrial & Engineering Chemistry, E. T. McBee, H. B. Hass, and E. M. Hodnett from Purdue University detailed the first synthesis of trifluoromethylpyridines. Their method was an extension of the established procedure for benzotrifluoride, involving the vapor-phase chlorination of picolines (methylpyridines) to form (trichloromethyl)pyridines, followed by a challenging fluorination step using hydrogen fluoride. This pioneering work laid the foundation for the industrial-scale production of what would become crucial chemical intermediates.

Initially, the development of trifluoromethylpyridines was driven by the quest for novel materials and compounds with unique electronic properties. However, their profound impact on biological activity soon became apparent, leading to extensive research in the agrochemical and pharmaceutical sectors. The first major commercial success was the herbicide Fluazifop-butyl, introduced in 1982, which demonstrated the significant enhancement in bioactivity that the trifluoromethylpyridine moiety could provide.[1]

Evolution of Synthetic Methodologies

The synthesis of trifluoromethyl-substituted pyridines has evolved significantly from the energetically demanding methods of the 1940s. Three primary strategies have emerged, each with distinct advantages and applications.

Halogen Exchange (Halex) Reactions

The classical and still widely used industrial method involves a two-step process starting from picolines:

-

Chlorination: The methyl group of a picoline is exhaustively chlorinated, typically using chlorine gas under UV irradiation or with radical initiators, to form a (trichloromethyl)pyridine.

-

Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group via halogen exchange, most commonly using anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃).

This method is particularly effective for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, a precursor to numerous agrochemicals.[1][2]

Pyridine Ring Construction (Building Block Approach)

This strategy involves synthesizing the pyridine ring from precursors that already contain the trifluoromethyl group. Various trifluoromethylated building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate or trifluoroacetonitrile, can be used in cyclocondensation reactions to construct the heterocyclic core.[2] This approach offers excellent control over the final substitution pattern and is particularly useful for accessing isomers that are difficult to prepare via the Halex route. For instance, the insecticide Flonicamid, which features a 4-trifluoromethylpyridine core, is synthesized using this building block strategy.

Direct C-H Trifluoromethylation

The modern era of synthesis has focused on the direct introduction of the CF₃ group onto a pre-formed pyridine ring, avoiding the need for harsh conditions or multi-step sequences. These methods often utilize advanced trifluoromethylating reagents and catalytic systems:

-

Electrophilic Reagents: Reagents like Togni's and Umemoto's reagents allow for the electrophilic trifluoromethylation of activated pyridines.

-

Radical Trifluoromethylation: Methods using reagents like trifluoroacetic acid (TFA) or sodium trifluoromethanesulfinate (Langlois' reagent) generate trifluoromethyl radicals that can be added to the pyridine ring, often facilitated by photoredox or transition-metal catalysis.

-

Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a key source of the nucleophilic CF₃⁻ anion, which can be used in copper-mediated cross-coupling reactions with halopyridines.

These direct methods are especially valuable for late-stage functionalization in drug discovery, allowing for the rapid synthesis of analog libraries.

Logical Flow of Synthetic Strategies

The following diagram illustrates the conceptual evolution of synthetic approaches to trifluoromethylpyridines, from classical multi-step methods to modern direct functionalization.

References

Spectroscopic data for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

An In-depth Technical Guide on the Spectroscopic Data for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physical data for the compound this compound. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on known data for structurally related compounds and general principles of spectroscopic analysis. Additionally, a generalized experimental protocol for the synthesis and characterization of similar compounds is provided.

Compound Identity

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₇F₃N₂ |

| Molecular Weight | 176.14 g/mol [1] |

| CAS Number | 503173-14-6[1] |

| Canonical SMILES | C1=CC=NC(=C1)C(C(F)(F)F)N |

Predicted and Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the ethanamine backbone.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet (d) | 1H | H6 (Pyridine) |

| ~7.8 | Triplet of doublets (td) | 1H | H4 (Pyridine) |

| ~7.5 | Doublet (d) | 1H | H3 (Pyridine) |

| ~7.3 | Triplet (t) | 1H | H5 (Pyridine) |

| ~4.5 | Quartet (q) | 1H | CH (Ethanamine) |

| ~2.0 | Broad singlet (br s) | 2H | NH₂ |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will display signals for the carbon atoms of the pyridine ring and the ethanamine side chain.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~158 | C2 (Pyridine, C-C(N)) |

| ~149 | C6 (Pyridine) |

| ~137 | C4 (Pyridine) |

| ~125 | C5 (Pyridine) |

| ~122 | C3 (Pyridine) |

| ~124 (quartet, J ≈ 280 Hz) | CF₃ |

| ~58 (quartet, J ≈ 30 Hz) | CH-N |

¹⁹F NMR (Fluorine-19 NMR)

The fluorine-19 NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Chemical Shift (δ) ppm (Predicted vs. CFCl₃) | Multiplicity | Assignment |

| ~ -74 | Doublet (d, due to coupling with CH) | CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Weak | C-H stretch (aliphatic) |

| 1600-1580 | Strong | C=N, C=C stretch (pyridine ring) |

| 1480-1430 | Medium | C=C stretch (pyridine ring) |

| 1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| 800-700 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

| m/z (Predicted) | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 175 | [M-H]⁺ |

| 157 | [M-NH₂]⁺ |

| 107 | [M-CF₃]⁺ |

| 78 | [Pyridine]⁺ |

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, based on common laboratory practices for similar compounds.

Synthesis

A plausible synthetic route involves the reduction of the corresponding imine or oxime, or the nucleophilic addition of a trifluoromethyl group to a pyridine-2-carboxaldehyde derivative followed by conversion of a functional group to the amine. A general procedure for the synthesis of similar amines is outlined below.

Reductive Amination of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one:

-

Imine Formation: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. An ammonia source, like a solution of ammonia in methanol or ammonium acetate, is added in excess. The reaction mixture is stirred at room temperature for several hours to form the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a palladium catalyst (H₂/Pd-C), is carefully added to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure amine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: A fluorine-19 NMR spectrum is acquired. A common reference standard is CFCl₃ (trichlorofluoromethane).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the neat liquid or solid compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, commonly via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

References

Technical Guide: Solubility Profile of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This document provides a technical overview of the solubility characteristics of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine. Due to a lack of specific quantitative solubility data in publicly available literature, this guide presents a generalized experimental framework for determining its solubility. It further outlines the theoretical considerations based on the compound's molecular structure and includes a template for data presentation.

Compound Overview

This compound is a chiral amine containing a pyridine ring, a primary amine, and a trifluoromethyl group. These functional groups dictate its interaction with various solvents.

-

Pyridine Ring: A basic, aromatic heterocycle capable of hydrogen bonding (as an acceptor) and pi-pi stacking interactions.

-

Primary Amine (-NH2): A polar group that can act as both a hydrogen bond donor and acceptor.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing, lipophilic group that can reduce the basicity of the nearby amine and decrease polarity.

The interplay of these groups suggests a complex solubility profile, with potential solubility in a range of polar and non-polar organic solvents.

Predicted Solubility & Data Collection Template

While specific experimental values are not available, the compound's structure suggests moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and lower alcohols (e.g., Methanol, Ethanol) due to hydrogen bonding capabilities. Solubility is expected to be lower in non-polar solvents (e.g., Hexane, Toluene).

The following table is provided as a template for researchers to record experimentally determined solubility data.

Table 1: Experimental Solubility Data Template for this compound

| Solvent Class | Solvent Name | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |

| Polar Protic | Methanol | 25 | HPLC | |||

| Ethanol | 25 | HPLC | ||||

| Isopropanol | 25 | Gravimetric | ||||

| Polar Aprotic | Acetonitrile | 25 | HPLC | |||

| Acetone | 25 | Gravimetric | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||||

| Tetrahydrofuran (THF) | 25 | HPLC | ||||

| Non-Polar | Hexane | 25 | Gravimetric | |||

| Toluene | 25 | HPLC | ||||

| Dichloromethane (DCM) | 25 | Gravimetric |

General Experimental Protocol: Determining Thermodynamic Solubility

A standard and reliable method for determining thermodynamic solubility is the Shake-Flask method followed by quantitative analysis.

4.1 Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for determining thermodynamic solubility.

Factors Influencing Solubility